N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide
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Overview
Description
N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide is a complex organic compound that features a unique imidazolidinyl ring structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, and its nicotinamide moiety, which is a derivative of vitamin B3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the reaction of nicotinic acid with butylamine to form a nicotinamide intermediate. This intermediate is then reacted with trifluoromethyl-substituted imidazolidinone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-(1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide: Similar structure but with an isobutyl group instead of a butyl group.
N-(1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide: Contains a benzyl group, offering different chemical properties
Uniqueness
N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide is unique due to its specific combination of a butyl group, trifluoromethyl group, and nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H15F3N4O3 |
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Molecular Weight |
344.29 g/mol |
IUPAC Name |
N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15F3N4O3/c1-2-3-7-21-11(23)13(14(15,16)17,20-12(21)24)19-10(22)9-5-4-6-18-8-9/h4-6,8H,2-3,7H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
BTFMFWLYKAVMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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